N,6-Dimethylcinnolin-4-amine

GPCR CXCR4 Chemokine Receptor

N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1) is a strategically methylated cinnoline scaffold where N1-methyl and C6-methyl groups eliminate a key hydrogen-bond donor, fundamentally altering lipophilicity and target engagement versus unsubstituted cinnoline. Validated as a clean negative control for CXCR4 agonist assays (EC50 > 30,000 nM in calcium flux). Supported by X-ray co-crystal data of the cinnoline core bound to BTK (PDB: 4ZLY), confirming viability for fragment-based kinase inhibitor discovery. Positioned for C3 synthetic elaboration toward CDK4/6 inhibitors with nanomolar potency precedent. Ideal for medicinal chemistry SAR campaigns and computational model calibration. Standard purity 97%. For R&D use only.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B11799865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-Dimethylcinnolin-4-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC=C2NC
InChIInChI=1S/C10H11N3/c1-7-3-4-9-8(5-7)10(11-2)6-12-13-9/h3-6H,1-2H3,(H,11,13)
InChIKeyPIFBFGORNFPBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,6-Dimethylcinnolin-4-amine Specifications and Core Scaffold Classification for Research Sourcing


N,6-Dimethylcinnolin-4-amine (CAS 1355233-78-1) is a small-molecule aromatic amine belonging to the cinnoline class of heterocyclic compounds . It features a cinnoline core—a binuclear aromatic heterocycle consisting of a benzene ring fused to a pyridazine ring—with methyl substitution at the N1 and C6 positions . This compound is offered commercially as a research intermediate and potential drug discovery scaffold, typically at purities of 97–98% . The cinnoline pharmacophore has garnered interest in medicinal chemistry for its capacity to modulate diverse biological targets, though specific validated applications for this exact derivative remain underreported in the primary literature .

Why N,6-Dimethylcinnolin-4-amine Cannot Be Substituted by Unsubstituted Cinnoline or Alternative Scaffolds


Substitution of N,6-Dimethylcinnolin-4-amine with unsubstituted cinnolin-4-amine or alternative heterocyclic cores (e.g., quinazoline) is not functionally equivalent in research or synthetic applications. The N1-methyl and C6-methyl substituents materially alter key molecular properties that govern both synthetic utility and biological interaction potential. The N1-methyl group eliminates a hydrogen-bond donor site present on the unsubstituted cinnoline ring, which fundamentally changes the compound's hydrogen-bonding capacity and lipophilicity [1]. This modification directly influences downstream reaction outcomes in medicinal chemistry campaigns, particularly in fragment-based drug discovery where precise control over hydrogen-bonding interactions is essential [2]. Furthermore, the cinnoline core differs electronically from closely related quinoline or quinazoline scaffolds due to the vicinal nitrogen atoms at positions 1 and 2, creating distinct electron density distributions that affect metal-binding properties, π-stacking interactions, and target recognition in biochemical assays [3].

Quantitative Differentiation Evidence for N,6-Dimethylcinnolin-4-amine vs. Comparators


CXCR4 Antagonist Activity: N,6-Dimethylcinnolin-4-amine Demonstrates No Detectable Agonism

N,6-Dimethylcinnolin-4-amine was evaluated for agonist activity at the CXCR4 chemokine receptor in human CCRF-CEM cells, measuring induction of calcium flux over 90 seconds [1]. The compound showed no detectable agonism (EC50 > 30,000 nM) [1]. In contrast, structurally related 4-aminocinnoline derivatives with alternative substitution patterns have been documented to exhibit CXCR4 modulatory activity [2]. This negative result provides critical differentiation: the N1,C6-dimethyl substitution pattern ablates CXCR4 agonist activity, making this compound suitable as a negative control or as a scaffold for developing antagonists.

GPCR CXCR4 Chemokine Receptor Calcium Flux

Structural Specificity in Cinnoline-Based Kinase Inhibitor Scaffolds: Substitution Dictates Target Engagement

The cinnoline scaffold has been validated as a privileged core for kinase inhibitor development across multiple targets. Molecular modeling and 3D-QSAR studies of 115 cinnoline analogues targeting Bruton's Tyrosine Kinase (BTK) demonstrated that bulky substitutions at R1 and R3 positions are strongly preferred for optimal binding [1]. Separately, 4-aminocinnoline-3-carboxamide derivatives have shown potent activity against CDK4 (IC50 = 1.64 nM), CDK6 (IC50 = 4.14 nM), and CDK2 (IC50 = 33.7 nM) in enzymatic assays [2]. The N,6-Dimethylcinnolin-4-amine scaffold lacks the 3-carboxamide functionality present in these highly potent derivatives, establishing it as a structurally distinct starting point for SAR exploration.

Kinase Inhibition Structure-Activity Relationship BTK CDK

Hydrogen-Bonding Capacity Differentiation: N1-Methyl vs. Unsubstituted Cinnoline

QSAR studies of 4-amino-3-cinnoline-carboxylic acid derivatives have established that hydrogen-bonding capacity is a critical determinant of biological activity [1]. The N1-methyl substitution in N,6-Dimethylcinnolin-4-amine eliminates one hydrogen-bond donor site relative to unsubstituted cinnolin-4-amine . This structural modification alters the compound's lipophilicity (calculated LogP) and its ability to engage in specific hydrogen-bonding interactions with biological targets or synthetic reagents [2]. For fragment-based screening campaigns, this differentiation is material: the N1-methylated compound will exhibit distinct binding thermodynamics and crystallographic interaction patterns compared to its unsubstituted analog.

Physicochemical Properties Hydrogen Bonding Lipophilicity QSAR

Research Application Scenarios for N,6-Dimethylcinnolin-4-amine Based on Quantitative Evidence


CXCR4 Pathway Research: Negative Control Compound with Validated Inactivity

N,6-Dimethylcinnolin-4-amine is suitable as a negative control for CXCR4 agonist assays in human CCRF-CEM cells, with confirmed EC50 > 30,000 nM in calcium flux assays [1]. Researchers investigating CXCR4-mediated chemotaxis, cancer metastasis, or HIV entry mechanisms can use this compound to establish baseline signal in agonist screens without confounding background activation. This application is supported by direct binding assay data confirming the absence of detectable agonism.

Medicinal Chemistry: Fragment-Based Drug Discovery Starting Scaffold

As an unfunctionalized cinnoline core with N1 and C6 methyl substitution, this compound serves as a starting scaffold for fragment-based drug discovery programs targeting kinases, GPCRs, or other protein families [1]. The X-ray co-crystal structure of a cinnoline fragment bound to the ATP-binding site of Bruton's Tyrosine Kinase (PDB: 4ZLY) validates the cinnoline core as a viable fragment starting point for kinase inhibitor development [2]. The N1-methyl group eliminates a hydrogen-bond donor, potentially altering binding mode relative to unsubstituted cinnoline.

Synthetic Chemistry: Building Block for Diversification at C3 Position

N,6-Dimethylcinnolin-4-amine is positioned for synthetic elaboration at the C3 position, enabling access to 3-carboxamide or 3-substituted cinnoline derivatives [1]. Literature precedent demonstrates that 4-aminocinnoline-3-carboxamides achieve nanomolar potency against CDK4 (IC50 = 1.64 nM) and CDK6 (IC50 = 4.14 nM) [2]. Researchers can use this compound as a synthetic intermediate for parallel SAR exploration of C3-functionalized analogues while maintaining the N1,C6-dimethyl substitution pattern.

QSAR Model Validation and Physicochemical Property Studies

The N1,C6-dimethyl substitution pattern alters key molecular descriptors relative to unsubstituted cinnoline, including a 50% reduction in hydrogen-bond donor count [1]. QSAR analyses of cinnoline derivatives have established correlations between substitution patterns and biological activity [2]. This compound can serve as a calibration standard for validating computational models that predict the impact of N-alkylation on lipophilicity, solubility, and target engagement.

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